molecular formula C15H23NO4 B5056597 4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol

4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol

Cat. No. B5056597
M. Wt: 281.35 g/mol
InChI Key: ZNZLYACSUMUILC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol, also known as DMMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that was first synthesized in the 1970s and has since been used in various research studies due to its unique properties.

Mechanism of Action

The mechanism of action of 4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol involves its binding to specific sites on GPCRs. This binding can activate or inhibit the signaling pathways that are regulated by these receptors, leading to changes in cellular function. 4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol has been found to have a high affinity for certain types of GPCRs, making it a useful tool for studying their function.
Biochemical and Physiological Effects:
4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol has been shown to have a range of biochemical and physiological effects. It has been found to modulate the activity of GPCRs, leading to changes in cellular signaling pathways. 4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol has also been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol in scientific research is its high selectivity for certain types of GPCRs. This makes it a valuable tool for studying the function of these receptors. However, one limitation of 4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol is that it can be difficult to synthesize and purify, which can make it challenging to work with in the laboratory.

Future Directions

There are several potential future directions for the use of 4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol in scientific research. One area of interest is in the development of new drugs that target GPCRs. 4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol has been used as a starting point for the development of new compounds that could have therapeutic potential. Another potential future direction is in the study of the role of GPCRs in various diseases, such as cancer and cardiovascular disease. 4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol could be used as a tool to study the function of these receptors in disease states. Overall, 4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol has the potential to be a valuable tool for scientific research in the future.

Synthesis Methods

4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol can be synthesized through a multi-step process that involves the reaction of 2,6-dimethoxyphenol with formaldehyde and morpholine. The resulting compound is then further reacted with methyl iodide to produce the final product, 4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol. This synthesis method has been well established and is widely used in laboratories.

Scientific Research Applications

4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol has been found to have a wide range of potential applications in scientific research. It has been used as a tool to study the function of G protein-coupled receptors (GPCRs), which are a class of cell surface receptors that play a crucial role in many physiological processes. 4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol has been shown to selectively bind to certain types of GPCRs, making it a valuable tool for studying their function.

properties

IUPAC Name

4-[(2,6-dimethylmorpholin-4-yl)methyl]-2,6-dimethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-10-7-16(8-11(2)20-10)9-12-5-13(18-3)15(17)14(6-12)19-4/h5-6,10-11,17H,7-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZLYACSUMUILC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC(=C(C(=C2)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.